molecular formula C15H9BrFN3OS B2473536 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 309737-35-7

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2473536
CAS No.: 309737-35-7
M. Wt: 378.22
InChI Key: ZIOWBMPNZANVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at position 5 and a 4-fluorobenzamide moiety at position 2. The bromine atom enhances lipophilicity and may influence binding interactions, while the fluorine on the benzamide group contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOWBMPNZANVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate thiosemicarbazide derivatives with brominated aromatic aldehydes under acidic conditions to form the thiadiazole ring

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies have shown that derivatives of thiadiazole exhibit promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
4BrABTE. coli10 µM
4BrABTS. aureus15 µM

The antimicrobial efficacy is often assessed using methods such as the turbidimetric method, demonstrating the compound's potential in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. It exhibits selective cytotoxicity against cancer cell lines while sparing normal cells.

Table 2: Anticancer Activity Profile

Cell LineIC50 (µM)Mechanism of Action
MCF77.7DNA synthesis inhibition
A54922.8Non-apoptotic cell death
TE67126Cell cycle arrest

The mechanism of action may involve the inhibition of DNA synthesis without triggering apoptosis in non-cancerous cells, highlighting its potential for targeted cancer therapies.

Neuroprotective Effects

Recent studies have indicated that related thiadiazole derivatives may possess neuroprotective properties. For example, compounds similar to this compound have demonstrated protective effects against neurotoxicity induced by chemotherapy agents such as cisplatin and excitotoxicity from glutamate exposure.

Case Studies

A notable case study evaluated the effects of a thiadiazole derivative on neuronal cultures subjected to various stressors. The results indicated that at concentrations inhibiting cancer cell proliferation, there was no significant toxicity observed in neuronal cells. This finding supports the potential for developing drugs that can address both cancer and neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may disrupt cellular processes by binding to DNA or proteins, leading to cytotoxic effects in cancer cells or antimicrobial effects against pathogens.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Thiadiazole Ring

Bromophenyl vs. Chlorophenyl Derivatives
  • N-(5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (, compound 5j): Substituent: 4-Chlorobenzylthio group. Properties: Melting point 138–140°C, yield 82%. Comparison: The 4-bromo substituent in the target compound increases molecular weight (Br: ~80 g/mol vs. Bromine’s larger atomic radius may also alter steric interactions in target binding .
Bromophenyl vs. Benzylthio Derivatives
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (, compound 10,12): Substituent: Benzylthio group. Comparison: The benzylthio group introduces a sulfur atom, which may enhance hydrogen bonding or metal coordination.

Benzamide Modifications

Fluorobenzamide vs. Nitrobenzamide Derivatives
  • N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (): Substituent: 4-Nitrobenzamide. Comparison: The 4-fluorobenzamide in the target compound offers milder electron-withdrawing effects, balancing reactivity and stability. Fluorine’s electronegativity may also improve binding affinity to targets like kinases or DNA .

Tautomerism and Spectral Analysis

Compounds with thione-thiol tautomerism (e.g., triazole-thiones in ) exhibit distinct IR and NMR profiles.

  • IR : Absence of νS-H (~2500–2600 cm⁻¹), confirming the thione form.
  • ¹H NMR : Aromatic protons from the 4-bromophenyl (δ 7.4–7.6 ppm) and 4-fluorobenzamide (δ 7.1–7.3 ppm) groups.
  • 13C NMR : Carbonyl resonance at ~165 ppm (C=O) and thiadiazole carbons at ~155–160 ppm .

Anticancer Activity

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (): Shows moderate cytotoxicity against cancer cell lines, though exact mechanisms are unspecified.
  • Target Compound : The bromophenyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in related brominated thiadiazoles .

Multi-Target Kinase Inhibition

  • N-(5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (): Targets Src and ABL kinases.
  • Comparison : The 4-bromo substituent’s steric bulk could improve selectivity for specific kinase domains, though this requires experimental validation .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their wide range of biological activities. Its molecular formula is C16H12BrN3O2SC_{16}H_{12}BrN_3O_2S, and it features both bromophenyl and fluorobenzamide functional groups that enhance its biological efficacy.

PropertyValue
Molecular Weight390.254 g/mol
IUPAC NameThis compound
CAS Number328286-49-3

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form an intermediate thiadiazole derivative. This intermediate is then reacted with 4-fluorobenzoic acid in the presence of a dehydrating agent.

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated enhanced antibacterial effects compared to their chlorine analogues. The increased electron density due to the bromine substitution is believed to contribute to this enhanced activity .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell survival.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage in cells, contributing to its anticancer effects.

Case Studies and Research Findings

  • Antibacterial Activity : A comparative study found that the antibacterial activity of this compound was significantly higher than that of other similar compounds. The study attributed this to the unique electronic properties imparted by the bromine atom .
  • Anticancer Studies : In a recent study published in Molecular Pharmacology, researchers evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that the compound exhibited potent activity against breast and lung cancer cells, with IC50 values in the micromolar range .

Q & A

Q. What are the key physicochemical properties of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide, and how are they determined?

Answer: The compound’s molecular formula (C₁₅H₁₀BrFN₃OS ) and weight (388.23 g/mol ) are calculated using high-resolution mass spectrometry (HRMS) and elemental analysis. Key properties include:

  • LogP (lipophilicity): Estimated via HPLC retention times or computational tools (e.g., ChemDraw).
  • Solubility: Tested in DMSO, ethanol, and aqueous buffers using UV-Vis spectrophotometry.
  • Stability: Assessed under varying pH (1–13) and temperatures (4–37°C) via TLC and NMR monitoring .

Q. What are the standard synthetic routes for preparing this compound?

Answer: A common method involves:

Cyclization: Reacting 4-bromophenyl thiosemicarbazide with 4-fluorobenzoyl chloride in acidic conditions (e.g., HCl/EtOH) to form the thiadiazole core.

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
Yield optimization requires strict control of reaction time (6–8 hrs) and temperature (70–80°C). Purity is confirmed via ¹H/¹³C NMR and HPLC (>95%) .

Q. What spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR: Assigns aromatic protons (δ 7.2–8.1 ppm for bromophenyl/fluorobenzamide) and carbonyl signals (δ 165–170 ppm).
  • FT-IR: Confirms amide C=O stretch (~1680 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): Resolves bond angles and dihedral angles between the thiadiazole and benzamide moieties .

Q. How is preliminary biological activity screening conducted for this compound?

Answer:

  • Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Anticancer screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Enzyme inhibition: Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar thiadiazole derivatives be resolved?

Answer:

  • Structure-activity relationship (SAR) studies: Compare substituent effects (e.g., bromine vs. chlorine at the 4-position) on target binding.
  • Molecular docking: Model interactions with biological targets (e.g., EGFR or tubulin) using software like AutoDock Vina.
  • Metabolic stability assays: Use liver microsomes to assess if rapid degradation explains low in vivo efficacy despite strong in vitro activity .

Q. What strategies optimize reaction yields during large-scale synthesis?

Answer:

  • Flow chemistry: Reduces side reactions (e.g., hydrolysis of the benzamide group) by controlling residence time.
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Byproduct analysis: Use LC-MS to identify impurities (e.g., unreacted thiosemicarbazide) and adjust stoichiometry .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Answer:

  • Serum stability assays: Incubate with fetal bovine serum (FBS) and analyze degradation via HPLC at 0, 6, 12, and 24 hrs.
  • Buffer compatibility: Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for oral administration studies.
  • Light sensitivity: Store solutions in amber vials if UV-Vis shows photodegradation .

Q. What advanced techniques validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein denaturation shifts after compound treatment.
  • Immunofluorescence: Track subcellular localization (e.g., nuclear vs. cytoplasmic) using fluorescently labeled derivatives.
  • Western blotting: Quantify downstream biomarker expression (e.g., p-ERK for kinase inhibitors) .

Q. How are computational methods integrated to predict toxicity profiles?

Answer:

  • ADMET prediction: Use SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and mutagenicity.
  • Metabolite identification: Simulate phase I/II metabolism (e.g., CYP450-mediated oxidation) with software like MetaSite.
  • Dose-response modeling: Fit in vitro toxicity data (e.g., IC₅₀ vs. LD₅₀) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.